REACTION_CXSMILES
|
[C:1]1([C:7]2([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:18]O>>[CH3:18][O:15][C:14]([C:7]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:16]
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Name
|
|
Quantity
|
4.15 g
|
Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1(CCCCCC1)C(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ether (100 mL) which
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Type
|
WASH
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Details
|
was washed with water (100 mL), saturated sodium bicarbonate (50 mL) and water (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCCCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |